molecular formula C17H11N3O5S B11017616 (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B11017616
M. Wt: 369.4 g/mol
InChI Key: FSXHMMMPKFEWNF-QHHAFSJGSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of both benzodioxole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with nitrobenzaldehyde under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole intermediates through a condensation reaction with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group on the benzothiazole moiety, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzodioxole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole and benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacology: Studied for its interactions with various biological targets.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzothiazole moieties can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)prop-2-enamide: Lacks the nitro group, leading to different reactivity and biological activity.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-amino-1,3-benzothiazol-2-yl)prop-2-enamide: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.

Uniqueness

The presence of both the benzodioxole and nitrobenzothiazole moieties in (2E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential applications. The nitro group provides additional sites for chemical modification and biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H11N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C17H11N3O5S/c21-16(6-2-10-1-5-13-14(7-10)25-9-24-13)19-17-18-12-4-3-11(20(22)23)8-15(12)26-17/h1-8H,9H2,(H,18,19,21)/b6-2+

InChI Key

FSXHMMMPKFEWNF-QHHAFSJGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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